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Application Notes and Protocols for Scutellarin (Scutebarbatine X) in Cell Culture Studies

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Compound of Interest		
Compound Name:	Scutebarbatine X	
Cat. No.:	B1179330	Get Quote

Note on Nomenclature: The compound "**Scutebarbatine X**" is not found in the current scientific literature. It is presumed that the intended subject is Scutellarin, a major active flavonoid derived from plants of the Scutellaria genus (e.g., Scutellaria barbata) and Erigeron breviscapus. This document will detail the applications and protocols for Scutellarin.

Introduction

Scutellarin (4',5,6-trihydroxyflavone-7-glucuronide) is a flavonoid glycoside that has garnered significant interest for its wide range of pharmacological activities.[1][2] Extensively studied in traditional medicine, modern research has illuminated its potential as an anti-inflammatory, anti-cancer, antioxidant, and neuroprotective agent.[2][3][4] These properties make Scutellarin a valuable compound for investigation in various cell culture models. These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Scutellarin in cell culture studies, including detailed protocols and mechanistic insights.

Application Note 1: Anti-Cancer Effects of Scutellarin

Scutellarin exhibits potent anti-tumor activities across a wide spectrum of cancer cell lines, including those from breast, lung, colon, prostate, liver, and leukemia.[5][6] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation, invasion, and migration.[4][5]



Key Anti-Cancer Mechanisms:

- Induction of Apoptosis: Scutellarin promotes programmed cell death by activating both intrinsic and extrinsic apoptotic pathways.[4] This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7][8][9]
- Cell Cycle Arrest: It can halt the progression of the cell cycle, typically at the G0/G1 or G2/M phases, thereby preventing cancer cell proliferation.[5][7][10][11]
- Inhibition of Metastasis: Scutellarin has been shown to suppress the invasion and migration of cancer cells by modulating the expression of matrix metalloproteinases (MMPs) and other molecules involved in cell adhesion and motility.[6]
- Modulation of Signaling Pathways: The anti-cancer effects of Scutellarin are mediated through its influence on numerous key signaling pathways critical for tumor growth and survival, such as PI3K/Akt, MAPK/ERK, STAT3, and HIPPO-YAP.[4][9][10][12]

Data Presentation: Efficacy of Scutellarin in Various Cancer Cell Lines



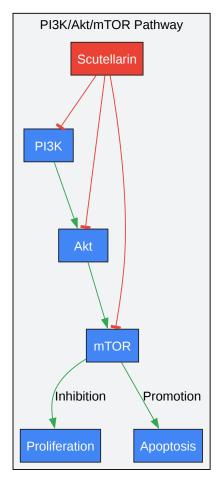
Cancer Type	Cell Line	Effect	Concentratio n / IC50	Key Findings & Pathway	Reference
Breast Cancer	MCF-7	Inhibition of proliferation, induction of apoptosis	40-120 μΜ	Apoptosis rates increased from 12.4% to 23.9%. Mediated via the HIPPO-YAP pathway.	[12][13]
Lung Cancer	A549	Inhibition of proliferation, G0/G1 arrest, apoptosis	200-600 μΜ	Suppressed proliferation in a dose-and time-dependent manner. Inhibited AKT/mTOR/4 EBP1 and STAT3 pathways.	[10][14]
Colon Cancer	HCT116	Sensitizes to 5-FU and Resveratrol- induced apoptosis	100 μΜ	Enhanced caspase-6 activation in a p53- dependent manner.	[15][16][17]
Prostate Cancer	PC3	G2/M cell cycle arrest	200-600 μM	Increased cell population in G2/M phase from 16.6% to 47.2%.	[11][18]
Leukemia	K562	Inhibition of viability,	IC50 of 6 μM	Induced Sub- G1 arrest and targeted the	[7]

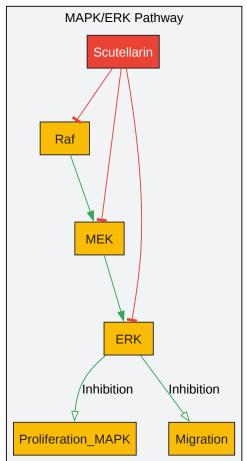


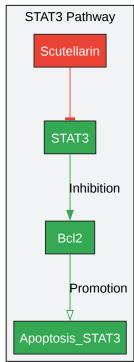
	induction of apoptosis		Raf/MEK/ER K pathway.	
Hepatocellula Hep0 r Carcinoma	Induction of apoptosis, S phase arrest	IC50 of 0.50 μM (for derivative 14b)	A synthesized NO-donating derivative showed high potency and selectivity.	[19]

Visualization: Key Signaling Pathways in Scutellarin's Anti-Cancer Activity









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Caption: Scutellarin inhibits key cancer-promoting signaling pathways.

Application Note 2: Anti-Inflammatory Effects of Scutellarin



Scutellarin demonstrates significant anti-inflammatory properties by modulating the production of inflammatory mediators and regulating key signaling pathways in immune cells like macrophages and other cell types such as chondrocytes.[3][20]

Key Anti-Inflammatory Mechanisms:

- Inhibition of Pro-inflammatory Mediators: Scutellarin effectively reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][8][21] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]
- Regulation of Inflammatory Pathways: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][20]
- Activation of Antioxidant Responses: Scutellarin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in cellular defense against oxidative stress, a key component of inflammation.[1][3]

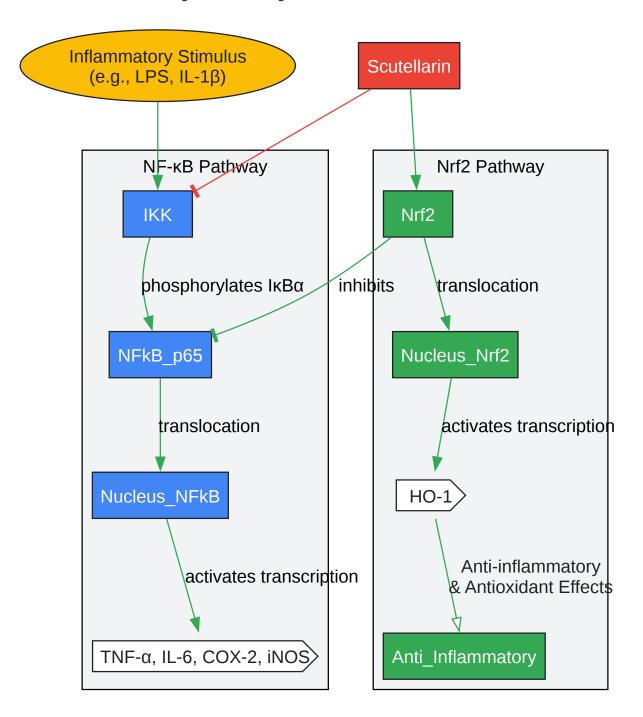
Data Presentation: Efficacy of Scutellarin in Cellular Inflammation Models



Cell Type	Stimulus	Effect	Concentratio n	Key Findings & Pathway	Reference
Mouse Chondrocytes	IL-1β	Inhibition of inflammatory mediators	10-40 μΜ	Reduced expression of COX-2, iNOS, MMPs. Suppressed NF-κB activity and activated Nrf2/HO-1 signaling.	[1]
BV-2 Microglia	LPS	Inhibition of inflammatory mediators	Not specified	Reduced TNF-α, IL-1β. Alleviated neuroinflamm ation via PI3K/AKT/GS K3β pathway.	[22]
Macrophages (RAW 264.7)	LPS	Inhibition of NO production and inflammatory genes	Not specified	Suppressed mRNA expression of iNOS and TNF-α. Inhibited NF-κB activation via Src/PI3K/Akt.	[23]
Macrophages (BMDMs)	OXO+LPS	Inhibition of PANoptosis (inflammatory cell death)	Not specified	Reduced mitochondrial ROS generation and blocked PANoptosom e formation.	[24]



Visualization: Key Signaling Pathways in Scutellarin's Anti-Inflammatory Activity

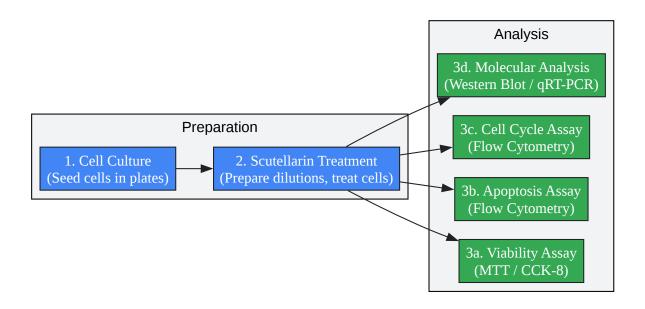


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Caption: Scutellarin's dual action on inflammatory pathways.



Detailed Experimental Protocols Visualization: General Experimental Workflow



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Caption: General workflow for in vitro analysis of Scutellarin.

Reagent Preparation: Scutellarin Stock Solution

- Solvent Selection: Scutellarin has poor water solubility.[4] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
- · Preparation:
 - Weigh the desired amount of Scutellarin powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a highconcentration stock (e.g., 100 mM).
 - Vortex thoroughly until the powder is completely dissolved.



- Sterilize the stock solution by passing it through a 0.22 μm syringe filter.
- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
- Working Solution: When ready to use, thaw an aliquot and dilute it to the final desired
 concentrations using sterile cell culture medium. Ensure the final concentration of DMSO in
 the medium is non-toxic to the cells (typically ≤ 0.1%). A vehicle control (medium with the
 same final concentration of DMSO) must be included in all experiments.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

This protocol assesses the effect of Scutellarin on cell proliferation and cytotoxicity.

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[18]
- Treatment: Remove the old medium and add 100 μL of fresh medium containing various concentrations of Scutellarin (e.g., 0, 10, 50, 100, 200, 400 μM). Include a vehicle control (DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[18]
- Reagent Addition:
 - For MTT: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18] Afterwards, remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.[18]
 - For CCK-8/WST-1: Add 10 μL of CCK-8 or WST-1 reagent to each well and incubate for 1-4 hours until a color change is observed.
- Measurement: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8/WST-1).
- Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.



Protocol 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based method quantifies the percentage of apoptotic and necrotic cells.

- Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach ~70-80% confluency, treat them with Scutellarin at the desired concentrations for a specified time (e.g., 24 or 48 hours).
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like Trypsin-EDTA. Centrifuge all collected cells and wash the pellet with cold PBS.
- Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the Annexin V-FITC Apoptosis Detection Kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
- Data Analysis:
 - Annexin V- / PI-: Live cells
 - Annexin V+ / PI-: Early apoptotic cells
 - Annexin V+ / PI+: Late apoptotic/necrotic cells
 - Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).



- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Scutellarin as described for the apoptosis assay.
- Cell Harvesting: Collect cells as described above.
- Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
- Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
- Incubation: Incubate in the dark at 37°C for 30 minutes.
- Flow Cytometry: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
- Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Signaling Protein Analysis

This technique is used to detect changes in the expression and phosphorylation levels of specific proteins within signaling pathways.

- Cell Lysis: After treatment with Scutellarin, wash cells with ice-cold PBS. Add RIPA lysis buffer containing protease and phosphatase inhibitors.[8][22] Scrape the cells and collect the lysate.
- Protein Quantification: Centrifuge the lysate at high speed at 4°C to pellet cell debris.[8]
 Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 μg) into the wells of an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.



- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total-Akt, NF-κB p65, Cleaved Caspase-3, β-actin) overnight at 4°C.[1]
- Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[1]
- Visualization: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[1]
- Analysis: Quantify band density using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

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Methodological & Application





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